6-(4-Amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
6-(4-Amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with an amino and fluorine group, linked to a trihydroxyoxane carboxylic acid moiety. Its unique structure allows it to participate in diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluoropyrimidine derivative reacts with a trihydroxyoxane carboxylic acid under controlled conditions. The reaction often requires a base such as potassium carbonate (K₂CO₃) to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes precise control of temperature, pH, and reaction time to maximize yield and purity. Advanced purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrimidine ring or the carboxylic acid group.
Substitution: The amino and fluorine groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the pyrimidine ring.
Scientific Research Applications
6-(4-Amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluoropyrimidine moiety is particularly important for its biological activity, as it can interact with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
Fluroxypyr: A similar compound with a pyridinyl ring instead of a pyrimidine ring.
2-Chloro-5-fluoropyrimidine: Another pyrimidine derivative with different substituents.
Glucosiduronic acids: Compounds with similar trihydroxyoxane carboxylic acid structures.
Uniqueness
6-(4-Amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C10H12FN3O7 |
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Molecular Weight |
305.22 g/mol |
IUPAC Name |
6-(4-amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C10H12FN3O7/c11-2-1-13-10(14-7(2)12)21-9-5(17)3(15)4(16)6(20-9)8(18)19/h1,3-6,9,15-17H,(H,18,19)(H2,12,13,14) |
InChI Key |
FIJZXXMQOQRFRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)OC2C(C(C(C(O2)C(=O)O)O)O)O)N)F |
Origin of Product |
United States |
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